5-(3-chloro-1-benzothiophen-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-(3-chloro-1-benzothiophen-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a triazole ring fused with a benzothiophene moiety and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-chloro-1-benzothiophen-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Benzothiophene Moiety: The benzothiophene ring can be synthesized through a cyclization reaction involving a suitable precursor such as 2-chlorobenzaldehyde and thiourea under acidic conditions.
Triazole Ring Formation: The triazole ring is formed by reacting the benzothiophene derivative with hydrazine hydrate and an appropriate aldehyde or ketone, followed by cyclization.
Thiol Group Introduction: The thiol group is introduced by treating the triazole intermediate with a thiolating agent such as Lawesson’s reagent or phosphorus pentasulfide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiol group in 5-(3-chloro-1-benzothiophen-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can undergo reduction reactions, particularly at the triazole ring, using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group on the benzothiophene ring can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Reduced triazole derivatives.
Substitution: Substituted benzothiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-(3-chloro-1-benzothiophen-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology
Biologically, this compound has shown potential as an antimicrobial and antifungal agent. Its ability to interact with biological macromolecules makes it a candidate for further investigation in drug development.
Medicine
In medicine, derivatives of this compound are being studied for their potential therapeutic effects, including anti-inflammatory and anticancer activities. The presence of the triazole ring is particularly significant due to its known pharmacological properties.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 5-(3-chloro-1-benzothiophen-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The benzothiophene moiety may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
- 5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazole-2-thiol
- 5-(3-chloro-1-benzothiophen-2-yl)-1,2,4-triazole-3-thiol
Uniqueness
Compared to similar compounds, 5-(3-chloro-1-benzothiophen-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol is unique due to the presence of the phenyl group, which can influence its chemical reactivity and biological activity. This structural difference can lead to variations in its pharmacokinetic and pharmacodynamic properties, making it a distinct candidate for further research and development.
Properties
IUPAC Name |
3-(3-chloro-1-benzothiophen-2-yl)-4-phenyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClN3S2/c17-13-11-8-4-5-9-12(11)22-14(13)15-18-19-16(21)20(15)10-6-2-1-3-7-10/h1-9H,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPMNWJPPCZDZHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NNC2=S)C3=C(C4=CC=CC=C4S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClN3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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